molecular formula C24H25N3O3 B2841888 N-(2-ethylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide CAS No. 872849-29-1

N-(2-ethylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide

Cat. No.: B2841888
CAS No.: 872849-29-1
M. Wt: 403.482
InChI Key: CMDRMXYOQOUSSP-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an indole core, a pyrrolidinone moiety, and an acetamide group, making it a subject of study for its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide typically involves multi-step organic reactions. One common method includes the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine, followed by ammonolysis . Another approach is the intramolecular acylation of N-substituted 4-aminobutanoic acid esters prepared by condensation of 4-halobutanoyl chlorides with glycine esters .

Industrial Production Methods

Industrial production methods for this compound are less documented but likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common strategies in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ketone to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide and indole positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-ethylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways related to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is unique due to its indole core, which imparts distinct chemical and biological properties compared to its simpler analogs

Biological Activity

N-(2-ethylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide (hereafter referred to as "the compound") is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by an indole core, a pyrrolidine moiety, and an ethylphenyl substituent. Its molecular formula can be summarized as follows:

ComponentStructure
Indole CoreContains a fused benzene and pyrrole ring
Pyrrolidine MoietyA five-membered ring with nitrogen
Ethylphenyl GroupA phenyl ring substituted with an ethyl group

Anticancer Activity

Recent studies have indicated that the compound exhibits significant anticancer properties. In vitro assays demonstrated that it induces apoptosis in various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cells. The mechanism appears to involve the disruption of mitochondrial membrane potential and activation of caspase pathways, leading to programmed cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting its potential as a new antimicrobial agent .

Neuroprotective Effects

In animal models, the compound exhibited neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. It was shown to inhibit acetylcholinesterase activity, thereby enhancing cholinergic neurotransmission, which is crucial for memory and learning processes .

The biological activities of the compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins, leading to increased cytochrome c release and subsequent caspase activation.
  • Antimicrobial Mechanism : It disrupts bacterial cell membranes and inhibits essential metabolic pathways, contributing to its effectiveness against various pathogens.
  • Cholinergic Modulation : By inhibiting acetylcholinesterase, the compound increases acetylcholine levels in synaptic clefts, enhancing cognitive functions.

Study 1: Anticancer Efficacy

A recent study explored the efficacy of the compound against breast cancer cells. Results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values significantly lower than those observed for conventional chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Testing

In another investigation, the compound was tested against a panel of bacterial strains including E. coli and S. aureus. The results showed that it inhibited bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as a therapeutic agent in treating bacterial infections .

Properties

IUPAC Name

N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-2-17-9-3-5-11-20(17)25-24(30)23(29)19-15-27(21-12-6-4-10-18(19)21)16-22(28)26-13-7-8-14-26/h3-6,9-12,15H,2,7-8,13-14,16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDRMXYOQOUSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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